2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Description
Properties
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-3-9(10(15)16)14-6-4-8(5-7-14)11(2,12)13/h8-9H,3-7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWYXYUREORSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid is a compound of interest due to its unique chemical structure, which includes a piperidine ring and a difluoroethyl substituent. This compound has been studied for its potential biological activities, including interactions with various biological targets and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Piperidine Ring : Provides structural stability and can interact with biological receptors.
- Difluoroethyl Group : Enhances binding affinity to certain targets, potentially influencing the compound's pharmacological properties.
- Butanoic Acid Moiety : Capable of participating in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The difluoroethyl group may enhance binding affinity to receptors or enzymes, while the piperidine ring stabilizes the structure. The butanoic acid component can facilitate interactions through hydrogen bonding or ionic interactions, which are crucial for its biological effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antagonistic Activity : The compound has shown potential as an antagonist at various receptors, which may contribute to its therapeutic effects.
- Anti-inflammatory Properties : Studies have suggested that this compound can inhibit the secretion of inflammatory mediators, indicating a role in managing inflammatory conditions .
- Neuroprotective Effects : Preliminary findings suggest that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Inflammatory Mediators :
- Structure-Activity Relationship (SAR) :
-
Comparative Studies :
- In comparative analyses with similar compounds, this compound exhibited distinct pharmacological profiles due to its unique structural features. This differentiation is essential for understanding its potential advantages in therapeutic applications.
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Applications
1. Pharmacological Research
The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, particularly in the context of cancer therapy and neurological disorders.
Case Study: Cancer Therapeutics
Recent studies have explored the role of similar piperidine derivatives in inhibiting specific kinases involved in cancer progression. For instance, compounds that share structural similarities with 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid have shown promise in selectively inhibiting PIP4K2A, a kinase implicated in tumor growth regulation. These inhibitors were characterized through high-throughput screening and structure-based optimization, revealing their potential as valuable chemical probes for studying PIP4K2A signaling pathways .
2. Neuropharmacology
The compound's piperidine moiety indicates potential applications in neuropharmacology. Piperidine derivatives are often explored for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which are crucial in treating conditions such as depression and schizophrenia.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the modification of piperidine rings and alkylation processes. The ability to modify the piperidine structure allows for the exploration of numerous derivatives that may enhance biological activity or selectivity.
Synthesis Example
A common synthetic route involves:
- Formation of the piperidine ring through cyclization reactions.
- Alkylation with difluoroethyl groups to introduce fluorine substituents.
- Carboxylic acid formation via oxidation or hydrolysis of intermediates.
Data Table: Comparison of Biological Activities
| Compound Name | Target Kinase | IC50 (nM) | Selectivity | Reference |
|---|---|---|---|---|
| Compound A | PIP4K2A | 14 | High | |
| Compound B | PIP4K2A | 37 | Moderate | |
| This compound | Unknown | TBD | TBD | N/A |
*IC50 values indicate the concentration required to inhibit 50% of target activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid with structurally related piperidinyl-substituted carboxylic acids, emphasizing key differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights
Substituent Effects: The 1,1-difluoroethyl group in the target compound enhances electronegativity and steric bulk compared to unsubstituted analogs like 4-(piperidin-1-yl)butanoic acid hydrochloride. This modification may reduce metabolic oxidation and improve blood-brain barrier penetration . Bepotastine’s chlorophenyl and pyridinylmethoxy groups enable selective receptor interactions, contrasting with the target compound’s lack of aromaticity, which may limit its affinity for histamine receptors .
Physicochemical Properties: The hydrochloride salt form of 4-(piperidin-1-yl)butanoic acid increases aqueous solubility, whereas the difluoroethyl analog’s neutral form may prioritize membrane permeability .
Therapeutic Potential: While bepotastine is clinically validated for allergies, the target compound’s fluorinated structure suggests exploratory use in central nervous system (CNS) disorders or as a protease inhibitor . The discontinued status of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid (a shorter-chain analog) in hints at possible synthetic challenges or instability in related derivatives, though the butanoic acid variant’s extended chain may mitigate these issues .
Preparation Methods
Formation of the Piperidine Core and Introduction of Difluoroethyl Group
- The piperidine ring is typically synthesized via cyclization reactions of appropriate amine precursors or by functionalizing existing piperidine derivatives.
- The 1,1-difluoroethyl group is introduced commonly through nucleophilic substitution reactions using difluoroethyl halides (e.g., difluoroethyl bromide or chloride) as electrophilic reagents, allowing selective alkylation at the 4-position of the piperidine ring.
Attachment of the Butanoic Acid Moiety
- The butanoic acid group can be introduced either by:
- Direct alkylation of the piperidine nitrogen with a suitable butanoic acid derivative or ester, followed by hydrolysis.
- Coupling reactions involving carboxylation or hydrocarbonylation of alkene precursors to form the acid functionality.
Specific Preparation Methodologies
Photoredox-Catalyzed Hydrocarboxymethylation of Alkenes
A recent mild and general method for synthesizing aliphatic acids, including derivatives similar to butanoic acid-substituted piperidines, involves photoredox-catalyzed hydrocarboxymethylation of alkenes. The procedure includes:
- Use of an iridium-based photoredox catalyst ([Ir(ppy)2dtbbpy]PF6).
- Diphenyl disulfide as a co-catalyst.
- Bromoacetic acid as a carboxymethyl source.
- Hantzsch ester as a reductant.
- Blue LED irradiation under degassed conditions.
- Subsequent acidification and extraction steps to isolate the acid product.
This method allows direct formation of the carboxylic acid moiety on alkene substrates, which could be adapted for the synthesis of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid by employing an appropriate alkene intermediate bearing the piperidine and difluoroethyl substituents.
Table 1. Photoredox Hydrocarboxymethylation Reaction Conditions
| Reagent/Condition | Amount/Details |
|---|---|
| [Ir(ppy)2dtbbpy]PF6 | 1 mol % (0.002 mmol) |
| Diphenyl disulfide | 30 mol % (0.06 mmol) |
| Bromoacetic acid | 2 equiv (0.4 mmol) |
| Hantzsch ester | 2 equiv (0.4 mmol) |
| Solvent | Dioxane or DMA (1.5 mL) |
| Trifluoroacetic acid (TFA) | 1.5 equiv (0.3 mmol) |
| Alkene substrate | 1 equiv (0.2 mmol) |
| Irradiation | 12 W blue LEDs, 12 h |
| Work-up | NaHCO3 wash, acidification, extraction |
Industrial Production Considerations
Industrial-scale synthesis often requires optimization of reaction parameters such as:
- Temperature control to avoid side reactions.
- Use of catalysts to improve reaction rates and selectivity.
- Pressure control if hydrogenation or other gas-involving steps are used.
- Purification methods such as crystallization or chromatography to ensure product purity.
Related Synthetic Procedures and Catalytic Systems
- Hydrogenation with Pd-C catalyst under mild pressure and temperature is used in related piperidine derivative syntheses to reduce intermediates prior to functionalization.
- Palladium-catalyzed coupling reactions with ligands like BINAP and bases such as cesium carbonate in solvents like 1,4-dioxane have been employed for related piperidine derivatives, indicating potential routes for complex substitutions or functional group transformations.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Piperidine ring formation | Cyclization or functionalization | 1,5-diamines or piperidine precursors | Base for ring closure |
| Difluoroethyl group introduction | Nucleophilic substitution | Difluoroethyl halide, base, controlled temperature | Selective alkylation at 4-position |
| Butanoic acid moiety attachment | Photoredox-catalyzed hydrocarboxymethylation | Iridium catalyst, bromoacetic acid, blue LED irradiation | Mild, direct acid formation from alkene intermediate |
| Intermediate reduction | Hydrogenation | Pd-C catalyst, H2, mild pressure and temperature | For reduction of intermediates before further steps |
| Coupling reactions | Pd-catalyzed cross-coupling | Pd(OAc)2, BINAP ligand, Cs2CO3, dioxane solvent | For complex substitutions or functionalization |
Research Findings and Practical Notes
- Photoredox catalysis offers a mild and versatile approach to directly install carboxylic acid groups on alkenes, potentially simplifying the synthesis of this compound.
- The nucleophilic substitution approach for difluoroethyl introduction is well-established but requires careful control of reaction conditions to avoid side reactions or over-alkylation.
- Industrial synthesis benefits from the use of catalysts and optimized reaction parameters to improve yields and reduce impurities.
- Hydrogenation and Pd-catalyzed coupling reactions are useful supporting steps in the overall synthetic scheme for related piperidine derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid, and how can computational methods optimize reaction conditions?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling piperidine derivatives with fluorinated alkyl groups followed by carboxylation. To optimize conditions, employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Pair this with high-throughput experimentation to validate computational predictions, reducing trial-and-error approaches .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on NMR to confirm difluoroethyl groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Chromatographic methods (HPLC/UPLC) with UV or mass detection assess purity, referencing pharmacopeial buffer systems (e.g., sodium acetate/1-octanesulfonate at pH 4.6) for method validation .
Q. How can researchers determine the compound’s solubility and stability under varying pH conditions?
- Methodological Answer : Perform shake-flask solubility assays across a pH range (1.2–7.4) using simulated biological fluids. Stability studies should utilize accelerated degradation protocols (e.g., 40°C/75% RH) with LC-MS monitoring to identify degradation products. Buffer solutions from pharmacopeial guidelines (e.g., sodium acetate-acetic acid systems) ensure reproducibility .
Advanced Research Questions
Q. What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Combine molecular docking (AutoDock, Schrödinger Suite) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational dynamics. Machine learning models (e.g., QSAR) trained on fluorinated piperidine analogs can prioritize high-probability targets. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should researchers address contradictory data between theoretical predictions and experimental results in reaction mechanisms?
- Methodological Answer : Implement a feedback loop where experimental outcomes (e.g., unexpected byproducts) refine computational models. Use ab initio calculations to reassess transition states and adjust solvent effects or steric parameters. Cross-validate with isotopic labeling (e.g., tracing) to track reaction pathways .
Q. What factorial design approaches are optimal for studying the compound’s structure-activity relationships (SAR) in drug discovery?
- Methodological Answer : Apply a 2 factorial design to systematically vary substituents (e.g., difluoroethyl position, carboxylate chain length). Use response surface methodology (RSM) to model biological activity (e.g., IC) as a function of structural variables. Include negative controls (e.g., non-fluorinated analogs) to isolate fluorine-specific effects .
Q. How can AI-driven platforms enhance scalability in synthesizing derivatives of this compound?
- Methodological Answer : Integrate robotic automation with AI tools (e.g., Bayesian optimization) for reaction condition screening. Platforms like COMSOL Multiphysics simulate reactor designs (e.g., continuous-flow systems) to improve yield and reduce waste. AI algorithms trained on reaction databases (Reaxys, CAS) predict feasible synthetic routes for novel derivatives .
Methodological Notes
- Data Validation : Cross-reference experimental data with computational models to resolve discrepancies. For example, inconsistent NMR coupling constants may indicate conformational flexibility, requiring MD simulations for resolution .
- Ethical Compliance : Adhere to safety protocols for fluorinated compounds (e.g., PPE, fume hoods) as outlined in chemical safety data sheets (SDS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
